Tridecyl 2,3-bis(hexadecyloxy)propanoate
Description
Tridecyl 2,3-bis(hexadecyloxy)propanoate (CAS 64713-43-5) is a branched ester derivative with a propanoic acid backbone substituted by two hexadecyloxy groups at positions 2 and 3, and a tridecyl ester group at the carboxylate position. Key physicochemical properties include:
- Molecular formula: C53H106O4
- Exact molecular weight: 806.80958 g/mol
- Hydrogen bonding: 0 donors, 4 acceptors
- Rotatable bonds: 52
- XLogP: 24.2 (indicating extreme hydrophobicity)
- Topological polar surface area: 44.8 Ų .
This compound’s high hydrophobicity and long alkyl chains make it suitable for applications in lipid membranes, surfactants, or drug delivery systems.
Properties
CAS No. |
64713-38-8 |
|---|---|
Molecular Formula |
C48H96O4 |
Molecular Weight |
737.3 g/mol |
IUPAC Name |
tridecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C48H96O4/c1-4-7-10-13-16-19-22-24-26-29-31-34-37-40-43-50-46-47(48(49)52-45-42-39-36-33-28-21-18-15-12-9-6-3)51-44-41-38-35-32-30-27-25-23-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 |
InChI Key |
KOJJIRKQGYDXAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification reaction between tridecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process. The final product is typically obtained through a series of purification steps including distillation, extraction, and filtration.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Tridecyl 2,3-bis(hexadecyloxy)propanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield tridecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Major Products Formed:
Hydrolysis: Tridecyl alcohol, 2,3-bis(hexadecyloxy)propanoic acid
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Scientific Research Applications
Chemistry: Tridecyl 2,3-bis(hexadecyloxy)propanoate is used as a model compound in the study of esterification and hydrolysis reactions. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between esters and biological membranes. Its long alkyl chains make it a useful tool for investigating lipid bilayer dynamics.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable emulsions and micelles. It is also being explored for its potential use in topical formulations for skin care.
Industry: In the industrial sector, this compound is used as a lubricant additive and in the formulation of surfactants. Its unique properties make it suitable for use in high-performance lubricants and detergents.
Mechanism of Action
The mechanism of action of Tridecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid bilayers and biological membranes. The long alkyl chains of the compound allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes such as signal transduction and membrane transport.
Comparison with Similar Compounds
Alkyl Chain Length Variants
Compounds with identical 2,3-bis(hexadecyloxy)propanoate backbones but differing ester groups include:
| Compound Name | Ester Group | Molecular Weight (g/mol) | XLogP | Key Applications |
|---|---|---|---|---|
| Decyl 2,3-bis(hexadecyloxy)propanoate | Decyl (C10) | ~720* | ~21.5* | Surfactant research |
| Octyl 2,3-bis(hexadecyloxy)propanoate | Octyl (C8) | ~692* | ~20.1* | Phase-transfer catalysis studies |
| Tridecyl 2,3-bis(hexadecyloxy)propanoate | Tridecyl (C13) | 806.81 | 24.2 | Lipid bilayer modeling |
Note: Values estimated based on homologous series trends . Key Insight: Longer ester chains (e.g., tridecyl vs. octyl) enhance hydrophobicity and thermal stability, making tridecyl derivatives more suited for high-temperature or non-polar environments.
Phosphonate and Phosphate Analogs
Phospholipid analogs synthesized in studies on phosphatidyl-L-serine derivatives include:
- (±)-2,3-Bis(hexadecyloxy)propyl hydrogen phosphate : Features a phosphate group instead of an ester, enabling hydrogen bonding and ionic interactions. Used in membrane mimetics due to its resemblance to natural phospholipids .
- 1,2-Dihexadecyl-rac-glycero-3-phospho-L-serine : Combines the 2,3-bis(hexadecyloxy)propyl backbone with a serine-linked phosphate group. This compound exhibits bioactivity in Toll-like receptor signaling pathways, unlike the inert tridecyl ester .
Functional Divergence: The absence of a phosphate or serine moiety in this compound limits its biological activity but enhances its chemical stability in non-aqueous systems.
Branched and Stereoisomeric Variants
- (R)-2,3-Bis(phytanyloxy)propan-1-ol: Contains branched 3,7,11,15-tetramethylhexadecyl (phytanyl) chains instead of linear hexadecyloxy groups. Phytanyl chains improve membrane fluidity in extremophiles, whereas linear chains in this compound favor rigid bilayer structures .
- 2,3-Di-O-phytanyl-sn-glycerol : A stereochemically defined analog with sn-glycerol configuration. The tridecyl ester lacks stereocenters, simplifying synthesis but reducing specificity in chiral environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
